molecular formula C25H31FN4O2 B11258055 N-(5-(diethylamino)pentan-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

N-(5-(diethylamino)pentan-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11258055
M. Wt: 438.5 g/mol
InChI Key: YKLUVVOIBFKMPC-UHFFFAOYSA-N
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Description

N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a fluorophenyl group, and a naphthyridine core, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C25H31FN4O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C25H31FN4O2/c1-4-29(5-2)15-7-8-18(3)28-24(31)22-16-20-9-6-14-27-23(20)30(25(22)32)17-19-10-12-21(26)13-11-19/h6,9-14,16,18H,4-5,7-8,15,17H2,1-3H3,(H,28,31)

InChI Key

YKLUVVOIBFKMPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the naphthyridine core.

    Attachment of the Diethylamino Group: This is usually done through an alkylation reaction where diethylamine is introduced to the pentan-2-yl chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: This reaction can reduce the compound to simpler amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA
  • Zwitterions : Compounds containing both positive and negative charges, similar in their complex structure.

Uniqueness

N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

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